

X-ray crystallography of Methyl 4-aminothiophene-3-carboxylate Hydrochloride derivatives

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Compound of Interest

Compound Name: *Methyl 4-aminothiophene-3-carboxylate Hydrochloride*

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A Comparative Guide to the X-ray Crystallography of Aminothiophene Carboxylate Derivatives

For researchers and professionals in the field of drug development, understanding the three-dimensional structure of small molecules is paramount for rational drug design.

Aminothiophene carboxylates are a class of compounds with significant interest in medicinal chemistry. This guide provides a comparative analysis of the X-ray crystallographic data for **methyl 4-aminothiophene-3-carboxylate hydrochloride** and its closely related derivatives, offering insights into their solid-state conformations and intermolecular interactions.

While a complete, publicly available crystal structure for **methyl 4-aminothiophene-3-carboxylate hydrochloride** remains elusive, this guide draws comparisons with structurally similar aminothiophene derivatives for which crystallographic data has been published. The analysis focuses on key structural parameters and hydrogen bonding patterns that can influence the physicochemical properties and biological activity of these compounds.

Comparison of Crystallographic Data

The following table summarizes the crystallographic data for selected aminothiophene carboxylate derivatives. This data provides a basis for comparing the effects of substituent changes on the crystal packing and molecular geometry.

Compound	Formula	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	α (°)	β (°)	γ (°)	Reference CCDC Number
Ethyl 2-amino -4-methylthiophene-3-carboxylate	C ₈ H ₁₁ NO ₂ S	Triclinic	P-1	Data not available in search results	Data not available in search results	Data not available in search results	Data not available in search results	Data not available in search results	Data not available in search results	2074848[1]
Ethyl 2-aminothiophene-3-carboxylate	C ₇ H ₉ NO ₂ S	Monoclinic	P2 ₁ /c	8.834 (2)	12.08 (3)	7.957 (2)	90	98.68 (3)	90	643675[2]

Note: Detailed unit cell parameters for Ethyl 2-amino-4-methylthiophene-3-carboxylate were not available in the provided search results, but the CCDC reference number allows for direct access to the full crystallographic data.

Key Structural Insights from Derivatives

Analysis of the crystal structure of "Ethyl 2-amino-4-methylthiophene-3-carboxylate" reveals two molecules (A and B) in the asymmetric unit.[1][3] A key feature is the presence of an intramolecular N—H···O hydrogen bond in each molecule.[1][3] Furthermore, the same hydrogen atom participates in an intermolecular N—H···S bond, leading to the formation of

A+B dimers.[1][3] These dimers are then linked into a chain along the[4] direction by further N—H···O hydrogen bonds.[1][3] The thiophene ring and its directly attached atoms are nearly coplanar in both molecules.[1][5]

For "Ethyl 2-aminothiophene-3-carboxylate", the crystal structure also reveals important hydrogen bonding interactions that dictate the supramolecular assembly. The presence of both hydrogen bond donors (N-H) and acceptors (C=O, N, and the thiophene sulfur) allows for the formation of robust networks.

Experimental Protocols

Synthesis of Methyl 4-aminothiophene-3-carboxylate

A common synthetic route to methyl 4-aminothiophene-3-carboxylate involves the reaction of methyl 4-oxotetrahydrothiophene-3-carboxylate with hydroxylamine hydrochloride in methanol. The mixture is refluxed for one hour, followed by quenching with saturated sodium bicarbonate and extraction with ethyl acetate. The combined organic layers are then dried and concentrated to yield the product.

Synthesis and Crystallization of Ethyl 2-amino-4-methylthiophene-3-carboxylate

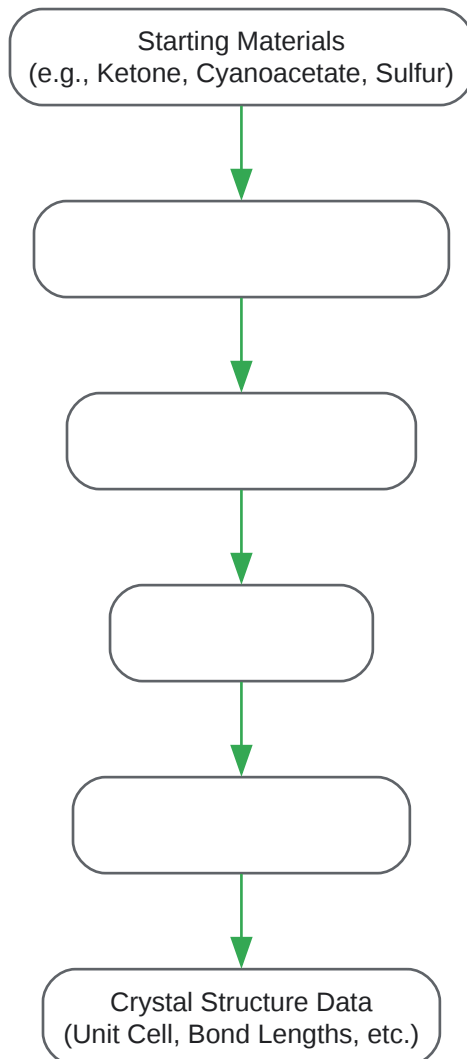
This derivative can be prepared by reacting acetone and ethyl cyanoacetate with elemental sulfur and diethylamine in absolute ethanol at 50°C for 3 hours.[1][3] After quenching with ice-cold water and extraction with ethyl acetate, the crude product is purified by silica gel column chromatography.[1][5] Yellow crystals suitable for X-ray diffraction can be obtained by slow evaporation from a saturated solution in ethyl acetate.[1][5]

Visualizing the Structures and Processes

To aid in the understanding of the molecular structures and experimental workflows, the following diagrams are provided.

Caption: General chemical scaffold of aminothiophene carboxylate derivatives.

Experimental Workflow: Synthesis to Structure



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Caption: From synthesis to crystallographic analysis workflow.

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